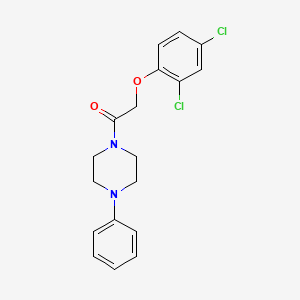![molecular formula C17H17ClN4OS2 B2990202 4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 1211788-57-6](/img/structure/B2990202.png)
4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazol ring, a thiophene ring, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazol ring, a thiophene ring, and a piperazine ring. The presence of these rings and the attached functional groups would significantly influence the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the functional groups and the aromatic rings. The electron-rich thiophene and benzo[d]thiazol rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the functional groups would influence its solubility, melting point, boiling point, and other physical and chemical properties .Scientific Research Applications
Synthesis and Biological Activities
Compounds similar to the specified chemical structure have been synthesized and evaluated for their potential in various biological applications. For instance, compounds with piperazine derivatives and thiazole moieties have been studied for their antimicrobial and antiviral activities. These compounds often serve as key intermediates in the development of new therapeutic agents due to their diverse biological activities.
Antimicrobial and Antiviral Applications
Several studies have synthesized novel compounds incorporating piperazine and thiazole structures to evaluate their antimicrobial and antiviral properties. For example, compounds with modifications on the piperazine ring or the thiazole moiety have shown promising results against a range of microbial strains and viruses. These findings indicate the potential of such compounds in the development of new antimicrobial and antiviral therapies.
Anti-inflammatory and Analgesic Effects
Research into compounds containing elements of the specified chemical structure has also explored their anti-inflammatory and analgesic effects. Through various synthetic pathways, researchers have developed compounds that exhibit significant activity against cyclooxygenase enzymes, demonstrating potential as anti-inflammatory and analgesic agents.
Heterocyclic Chemistry and Drug Discovery
The synthesis of compounds with complex structures, including piperazine and thiazole rings, is a key area of interest in heterocyclic chemistry and drug discovery. These compounds are often synthesized to explore their pharmacological profiles and to develop new drugs with improved efficacy and safety profiles for various diseases.
References
- Synthesis and biological evaluation of piperazine and triazolo-pyrazine derivatives as potential antimicrobial agents M. Patil et al., 2021.
- Synthesis of novel 1,3,4-thiadiazole amide derivatives containing piperazine with potential biological activities Z. Xia, 2015.
- Synthesis and antimicrobial activity of new pyridine derivatives N. Patel et al., 2011.
properties
IUPAC Name |
4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-thiophen-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4OS2/c1-11-4-5-12(18)15-14(11)20-17(25-15)22-8-6-21(7-9-22)16(23)19-13-3-2-10-24-13/h2-5,10H,6-9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDVRNVEQYVMJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

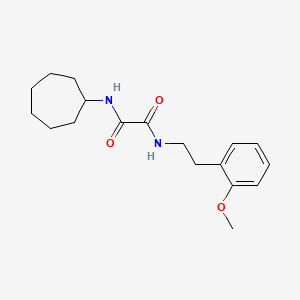
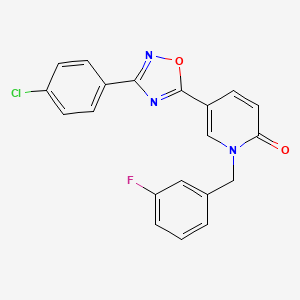

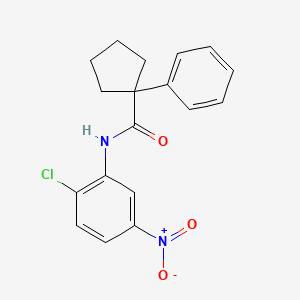
![N-cyclopropyl-1-(3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2990127.png)

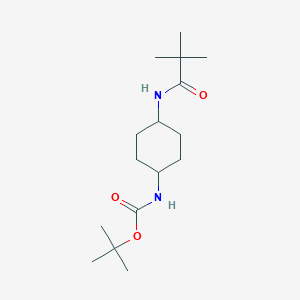
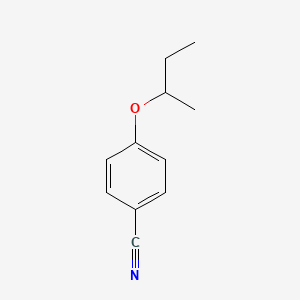
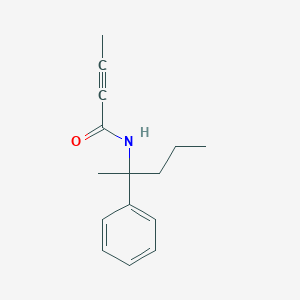
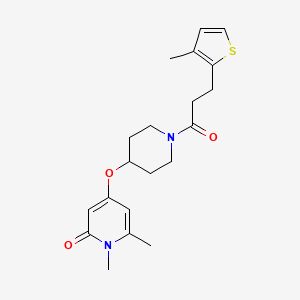
![6-isopropyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2990137.png)
![1-(2-((4-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2990138.png)

